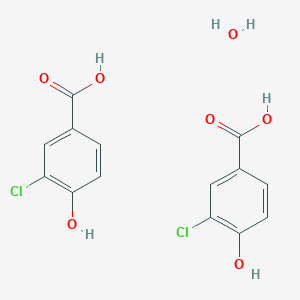

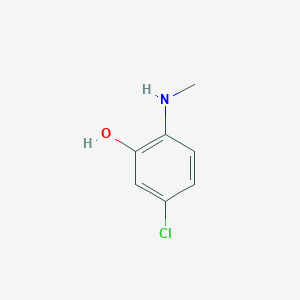

3-Chloro-4-hydroxybenzoic acid hemihydrate

Overview

Description

3-Chloro-4-hydroxybenzoic acid hemihydrate is a useful research chemical . It is a white to off-white powder or crystal . The CAS number is 3964-58-7 .

Synthesis Analysis

The biosynthetic steps leading towards 3-chloro-4-hydroxybenzoic acid were investigated by in vitro assays . An isoenzyme of a 3-deoxy-7-phosphoheptulonate (DAHP) synthase, Ab7, is involved in chorismate biosynthesis by the shikimate pathway .Molecular Structure Analysis

The molecular formula of this compound is C7H5ClO3·1/2H2O . The molecular weight is 181.57 . The structure conforms to the infrared spectrum .Chemical Reactions Analysis

The Ab8 bound substrate is chlorinated by Ab10 in meta position yielding 3-Cl-4-HBA, which is then transferred by the condensation © domain to the peptidyl carrier protein and released by the thioesterase (TE) domain of Ab9 .Physical and Chemical Properties Analysis

This compound is a white to off-white powder or crystal . The melting point is 171-173 °C .Scientific Research Applications

Synthesis of Antimicrobial Agents

3-Chloro-4-hydroxybenzoic acid hemihydrate plays a role in the synthesis of antimicrobial agents. A study by Zhang et al. (2020) describes a practical synthesis method for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate in preparing antimicrobial 3-quinolinecarboxylic acid drugs. This synthesis involves various steps like nitration, esterification, and hydrolysis, yielding a product with potential antimicrobial applications (Zhang et al., 2020).

Photodecomposition Studies

In environmental science, the photodecomposition of chlorobenzoic acids, including 3-chloro-4-hydroxybenzoic acid, has been investigated. Crosby and Leitis (1969) explored the ultraviolet irradiation of chlorobenzoic acids, which led to the replacement of chlorine by hydroxyl, producing hydroxybenzoic acids. Such studies are crucial for understanding the environmental impact and breakdown of these compounds (Crosby & Leitis, 1969).

Chlorine Degradation and DBP Formation

Research by Chang et al. (2006) focuses on the relationship between chlorine decay and the formation of disinfection by-products (DBPs) in the presence of compounds like 3-hydroxybenzoic acid. Their findings highlight how functional groups affect chlorine degradation and DBP formation, relevant in water treatment and environmental chemistry (Chang et al., 2006).

Degradation in Water Treatment

The degradation of 3-chloro-4-hydroxybenzoic acid in water treatment processes has been studied. Chu and Wang (2016) examined the gamma irradiation-induced degradation of this compound in treated effluent, comparing it with results in deionized water. Their research contributes to understanding the treatment of water containing chlorinated aromatic compounds (Chu & Wang, 2016).

Polymer Synthesis

In the field of polymer chemistry, 3-chloro-4-hydroxybenzoic acid is used in synthesizing high molecular weight poly(4-hydroxybenzoate)s. Kricheldorf and Schwarz (1984) investigated the bulk condensation of various hydroxybenzoic acids, including 3-chloro-4-hydroxybenzoic acid, to produce polyesters. This research is significant in the development of new materials and polymers (Kricheldorf & Schwarz, 1984).

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It causes skin irritation and serious eye irritation . The safety precautionary statements include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if eye irritation persists .

Properties

IUPAC Name |

3-chloro-4-hydroxybenzoic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H5ClO3.H2O/c2*8-5-3-4(7(10)11)1-2-6(5)9;/h2*1-3,9H,(H,10,11);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRQGICSNYPXAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)O.C1=CC(=C(C=C1C(=O)O)Cl)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

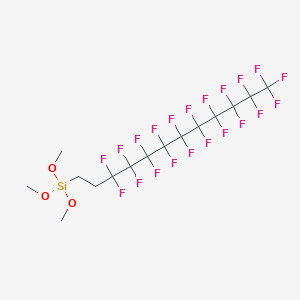

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

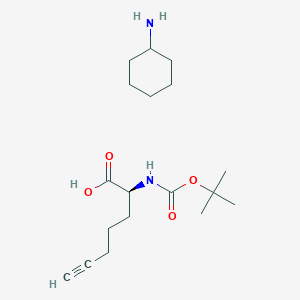

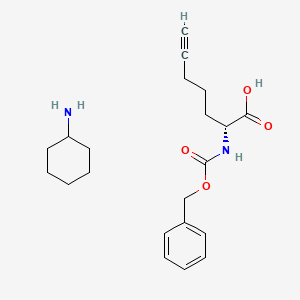

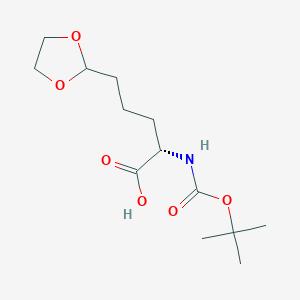

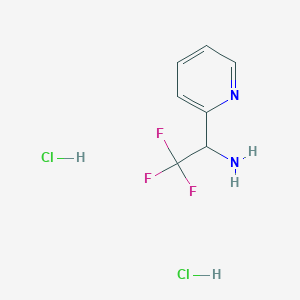

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dimethyl [2,2,2-trichloro-1-({[3-(trifluoromethyl)anilino]carbonyl}oxy)ethyl]phosphonate](/img/structure/B3039642.png)